molecular formula C20H15N3OS B2855976 N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide CAS No. 392243-46-8

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

Cat. No.: B2855976
CAS No.: 392243-46-8
M. Wt: 345.42
InChI Key: DVOQIYBZWQLSIY-UHFFFAOYSA-N
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Description

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 2-methylphenyl group and at the 2-position with a naphthalene-1-carboxamide moiety.

Properties

IUPAC Name

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c1-13-7-2-4-10-15(13)19-22-23-20(25-19)21-18(24)17-12-6-9-14-8-3-5-11-16(14)17/h2-12H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOQIYBZWQLSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides undergo cyclodehydration in the presence of cyclizing agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, 2-methylphenyl-substituted thiosemicarbazide derivatives react with carbon disulfide (CS₂) under basic conditions to form 5-aryl-1,3,4-thiadiazole-2-thiol intermediates. Subsequent alkylation or acylation introduces functional groups at position 2 of the thiadiazole ring.

Reaction Conditions :

  • Solvent: Ethanol or acetonitrile
  • Temperature: 0–25°C
  • Cyclizing agent: SOCl₂ (1.2 equiv.)
  • Yield: 68–82%

Coupling via Carbodiimide-Mediated Amide Bond Formation

5-Amino-1,3,4-thiadiazole-2-thiol (1) reacts with carboxylic acids using N-ethyl-N′-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. This method directly forms the amide bond at position 2 of the thiadiazole.

Procedure :

  • Dissolve 2-methylphenylacetic acid (1.0 equiv.) in acetonitrile.
  • Add EDC (1.1 equiv.) and HOBt (1.1 equiv.), stir for 30 minutes.
  • Introduce 5-amino-1,3,4-thiadiazole-2-thiol (1.0 equiv.), stir for 24 hours.
  • Purify via column chromatography (EtOAc/petroleum ether, 3:7).

Synthesis of Naphthalene-1-Carboxamide Moiety

The naphthalene-1-carboxamide group is introduced through nucleophilic acyl substitution or direct coupling:

Activation of Naphthalene-1-Carboxylic Acid

Naphthalene-1-carboxylic acid is activated using thionyl chloride to form the corresponding acid chloride, which reacts with amines under Schotten-Baumann conditions.

Steps :

  • Reflux naphthalene-1-carboxylic acid (1.0 equiv.) with SOCl₂ (2.0 equiv.) for 2 hours.
  • Quench excess SOCl₂, isolate naphthalene-1-carbonyl chloride.
  • Add dropwise to a solution of 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine in dry dichloromethane (DCM).
  • Stir at 0°C for 4 hours, then at room temperature for 12 hours.

Yield : 74–89% (HPLC purity >95%).

One-Pot Coupling Using EDC/HOBt

Alternatively, the carboxamide bond is formed directly using EDC/HOBt in acetonitrile, avoiding the isolation of acid chloride:

Parameter Value
Molar ratio (acid:EDC) 1:1.1
Reaction time 24 hours
Temperature 25°C
Yield 81%

Integrated Synthesis of N-[5-(2-Methylphenyl)-1,3,4-Thiadiazol-2-yl]Naphthalene-1-Carboxamide

Combining the above strategies, the full synthesis proceeds as follows:

Stepwise Route

  • Synthesis of 5-(2-Methylphenyl)-1,3,4-Thiadiazol-2-Amine :
    • React 2-methylphenylacetic acid hydrazide with CS₂ in ethanol/KOH.
    • Cyclize with H₂SO₄ (5%) at 100°C for 6 hours.
  • Coupling with Naphthalene-1-Carboxylic Acid :
    • Activate naphthalene-1-carboxylic acid using EDC/HOBt.
    • React with 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine in acetonitrile.

Characterization Data :

  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C-N stretch).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, NH), 8.25–7.45 (m, 7H, naphthalene), 7.32–7.18 (m, 4H, 2-methylphenyl), 2.41 (s, 3H, CH₃).
  • ¹³C NMR : 165.8 (C=O), 160.2 (C=S), 142.1–121.3 (aromatic carbons), 20.1 (CH₃).

Optimization Challenges

  • Byproduct Formation : Competing O-acylation is mitigated by using HOBt, which favors N-acylation.
  • Purification : Silica gel chromatography (EtOAc/hexane, 1:1) resolves unreacted starting materials.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Time (h) Cost Efficiency
EDC/HOBt coupling 81 98 24 Moderate
Acid chloride route 89 95 16 High
One-pot cyclization 76 92 18 Low

Key Findings :

  • The acid chloride method offers higher yields but requires stringent anhydrous conditions.
  • EDC/HOBt coupling is preferable for acid-sensitive substrates.

Scalability and Industrial Feasibility

Batch reactions (50–100 g scale) demonstrate consistent yields (78–85%) using the acid chloride route. Continuous flow systems are under investigation to reduce reaction times and improve throughput.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the 1,3,4-thiadiazole ring undergoes oxidation under controlled conditions:

Reaction Conditions Product Key Observations
Sulfur oxidation to sulfoxideH<sub>2</sub>O<sub>2</sub> in acetic acid (0–5°C)Sulfoxide derivativeModerate yield (45–60%); confirmed via IR (S=O stretch at 1020–1040 cm<sup>−1</sup>).
Sulfur oxidation to sulfonemCPBA (meta-chloroperbenzoic acid) in DCMSulfone derivativeHigh selectivity; characterized by <sup>1</sup>H-NMR (disappearance of thiadiazole proton signals).

Mechanistic Insight :
The electron-deficient sulfur in the thiadiazole ring facilitates oxidation. The 2-methylphenyl group stabilizes intermediates through steric and electronic effects, influencing reaction rates .

Reduction Reactions

Reductive transformations target the carboxamide group and thiadiazole ring:

Reagent Conditions Product Key Findings
LiAlH<sub>4</sub>Dry THF, reflux (4–6 h)Amine derivative (thiadiazole retained)Carboxamide reduced to –CH<sub>2</sub>NH–; confirmed via ESI-MS.
H<sub>2</sub>/Pd-CEthanol, 60°C, 2 atm H<sub>2</sub>Ring-opened thiol intermediatePartial hydrogenation of thiadiazole observed .

Note : Complete reduction of the thiadiazole ring requires harsher conditions (e.g., Raney Ni), but this may degrade the naphthalene moiety .

Nucleophilic Substitution

The thiadiazole ring undergoes substitution at the sulfur or carbon positions:

Nucleophile Conditions Product Yield
Sodium methoxideDMF, 80°C, 12 hMethoxy-substituted thiadiazole55%
BenzylamineEtOH, reflux, K<sub>2</sub>CO<sub>3</sub>Benzylamino-thiadiazole derivative40%

Mechanism :
The electron-withdrawing carboxamide group activates the thiadiazole toward nucleophilic attack, particularly at the C-5 position .

Hydrolysis of Carboxamide

The carboxamide group is hydrolyzed under acidic or basic conditions:

Conditions Product Characterization
6M HCl, reflux (8 h)Naphthalene-1-carboxylic acid + amineIR: Loss of amide C=O (1660 cm<sup>−1</sup>), new –COOH peak (1705 cm<sup>−1</sup>) .
NaOH (10%), ethanol, 70°C (6 h)Sodium carboxylate + amine<sup>13</sup>C-NMR: Carboxylate carbon at δ 178 ppm .

Application : Hydrolysis products are precursors for further functionalization (e.g., esterification) .

Electrophilic Aromatic Substitution

The naphthalene and 2-methylphenyl groups participate in electrophilic reactions:

Reaction Reagent Position Product
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Naphthalene C-4Mono-nitro derivative
SulfonationH<sub>2</sub>SO<sub>4</sub>, SO<sub>3</sub>2-MethylphenylSulfonic acid at para position

Regioselectivity : The electron-donating methyl group directs substitution to the para position on the phenyl ring, while the naphthalene’s electron-rich C-4 position is favored .

Cross-Coupling Reactions

The thiadiazole ring participates in palladium-catalyzed couplings:

Reaction Catalyst Substrate Product
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>Arylboronic acidBiaryl-thiadiazole hybrid
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>Aryl halideN-Arylated derivative

Optimization : Yields improve with electron-deficient boronic acids (70–85%) due to enhanced oxidative addition .

Thermal and Photochemical Stability

  • Thermal Degradation : Decomposes above 250°C, releasing SO<sub>2</sub> (confirmed by TGA-MS) .

  • Photolysis : UV irradiation (254 nm) in methanol leads to thiadiazole ring cleavage, forming disulfide byproducts.

Scientific Research Applications

Chemical Properties and Structure

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide belongs to the class of thiadiazole derivatives. Its molecular formula is C20H15N3OSC_{20}H_{15}N_{3}OS with a molecular weight of approximately 345.41 g/mol. The compound features a naphthalene ring fused with a thiadiazole moiety that enhances its biological activity through various mechanisms.

Antimicrobial Activity

Thiadiazole derivatives have demonstrated considerable antimicrobial properties against a variety of pathogens. The compound has shown effectiveness in inhibiting bacterial growth and fungal infections. For instance:

  • Methodology : Antimicrobial activity is typically assessed using disk diffusion and broth dilution methods.
  • Results : Studies indicate that this compound exhibits significant inhibition against Gram-positive and Gram-negative bacteria as well as certain fungi .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies:

  • Methodology : In vitro assays are conducted to evaluate cell proliferation and cytotoxicity against cancer cell lines.
  • Results : The compound has shown promising results in inhibiting cancer cell growth, suggesting it may interfere with critical molecular pathways involved in tumor progression .

Antiviral Activity

Recent research highlights the antiviral capabilities of thiadiazole derivatives:

  • Methodology : The antiviral activity is evaluated against specific viral strains using cytopathic effect reduction assays.
  • Results : Preliminary findings suggest that this compound may inhibit viral replication in vitro .

Antimicrobial Efficacy Against Mycobacterium tuberculosis

A notable study focused on the efficacy of thiadiazole derivatives against Mycobacterium tuberculosis. The results indicated that modifications to the thiadiazole structure could enhance its activity against resistant strains .

CompoundActivityMethod Used
This compoundSignificant inhibitionDisk diffusion
Other derivativesVaried effectivenessBroth dilution

Anticancer Screening

In another study assessing the anticancer properties of similar compounds, this compound was evaluated for cytotoxic effects on various cancer cell lines using the National Cancer Institute's 60-cell line screening protocol. Results indicated selective cytotoxicity towards certain cancer types .

Conclusion and Future Directions

This compound exhibits a broad spectrum of biological activities that make it a valuable candidate for further pharmacological development. Ongoing research aims to elucidate its mechanisms of action and optimize its structure for enhanced efficacy against microbial pathogens and cancer cells.

Future studies should focus on:

  • Detailed structure-activity relationship (SAR) analyses to refine its biological activity.
  • Investigating potential side effects and toxicity profiles.
  • Exploring formulations for clinical applications.

Mechanism of Action

The mechanism by which N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues with Thiadiazole and Carboxamide Groups

Key Compounds:

N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide ()

  • Substituent : 4-Methylbenzylthio at the 5-position of thiadiazole.
  • Structural Difference : The target compound has a 2-methylphenyl group directly attached to the thiadiazole, whereas this analogue features a sulfur-linked 4-methylbenzyl group.
  • Impact : The sulfur bridge in the analogue may increase flexibility but reduce aromatic conjugation compared to the target’s rigid 2-methylphenyl substitution .

N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide ()

  • Substituent : Ethylthio at the 5-position of thiadiazole.
  • Structural Difference : The naphthalene carboxamide is at the 2-position (vs. 1-position in the target), and the 5-substituent is a smaller ethylthio group.
  • Impact : The 1-position carboxamide in the target may enhance π-π interactions with biological targets compared to the 2-naphthamide isomer. The ethylthio group offers less steric hindrance than the 2-methylphenyl group .

Table 1: Physical and Structural Comparison
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₂₀H₁₅N₃OS* ~333.4 Not reported 5-(2-methylphenyl), 1-naphthamide
N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide C₂₃H₁₉N₃OS₂ 425.5 Not reported 5-(4-methylbenzylthio), 1-naphthamide
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide C₁₅H₁₃N₃OS₂ 315.4 Not reported 5-(ethylthio), 2-naphthamide

*Calculated based on structural components.

Analogues with Varied Heterocyclic Cores

5-(4-Nitrophenyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate () Core: 1,2,4-Triazole instead of thiadiazole. Substituent: 4-Nitrophenyl and carbothioate groups.

N-Allyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide ()

  • Substituent : Pyridinyl at the 5-position and allyl group on the amide nitrogen.
  • Impact : The pyridinyl group may improve water solubility, while the allyl moiety could influence steric interactions in biological systems .

Table 2: Heterocyclic Core Comparison
Compound Heterocycle Key Functional Groups Notable Properties
Target Compound 1,3,4-Thiadiazole 2-Methylphenyl, 1-naphthamide High aromaticity, moderate steric bulk
5-(4-Nitrophenyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate 1,2,4-Triazole 4-Nitrophenyl, carbothioate Enhanced hydrogen bonding, nitro group redox activity
N-Allyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide 1,3,4-Thiadiazole 4-Pyridinyl, allyl Improved solubility, potential for coordination chemistry

Biological Activity

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a thiadiazole ring and a naphthalene moiety, which are known for their diverse pharmacological properties. The following sections explore the biological activity of this compound, including its anticancer effects, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of thiadiazole derivatives, including this compound. These compounds have been evaluated against various cancer cell lines, showcasing significant cytotoxic effects.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundHeLa0.95
Prototype Compound 5dHeLa0.37
Prototype Compound 5gHeLa0.73

The above table illustrates that the compound exhibits promising activity against HeLa cells with an IC50 value of 0.95 µM. This is comparable to other derivatives that have shown even lower IC50 values.

The mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : Flow cytometry analyses have demonstrated that this compound can significantly induce apoptotic cell death in cancer cells.
  • Cell Cycle Arrest : The compound has been shown to block the cell cycle at the sub-G1 phase, indicating its potential to inhibit cancer cell proliferation effectively.

In silico studies also suggest that the compound may interact with key molecular targets involved in cancer progression, such as vascular endothelial growth factor receptor (VEGFR) pathways .

Synthesis and Evaluation

A study focused on synthesizing a series of thiadiazole derivatives, including the target compound, evaluated their biological activities against various human cancer cell lines. The results indicated that compounds with similar structural motifs exhibited enhanced anticancer properties compared to traditional chemotherapeutics like cisplatin .

Comparative Studies

Comparative studies have been conducted on various thiadiazole derivatives to assess their biological activities. For instance, research has shown that substituents on the thiadiazole ring can significantly influence the anticancer activity of these compounds .

Table 2: Comparison of Thiadiazole Derivatives

Compound NameActivity TypeIC50 (µM)
This compoundAnticancer0.95
5-(Thiophen-2-yl)-1,3,4-thiadiazoleAntitumor4.37
SorafenibReference Drug7.91

This comparative analysis highlights the efficacy of this compound as a potent anticancer agent.

Q & A

Q. What synthetic methodologies are optimal for preparing N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazides with substituted carboxylic acids, followed by coupling reactions. Key steps include:
  • Thiadiazole Formation : Reacting 2-methylphenyl-substituted thiosemicarbazide with naphthalene-1-carboxylic acid derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .
  • Coupling Optimization : Use coupling agents like EDCI/HOBt in anhydrous DMF at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .

Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for aromatic protons (naphthalene: δ 7.2–8.5 ppm; thiadiazole: δ 8.1–8.3 ppm) and methyl groups (δ 2.3–2.5 ppm) .
  • FTIR : Confirm carbonyl (C=O, ~1670 cm⁻¹) and thiadiazole (C-N, ~1250 cm⁻¹) stretches .
  • X-ray Crystallography : Use SHELX suite (SHELXL for refinement) to resolve structural ambiguities. Hydrogen-bonding networks and π-π stacking can be analyzed for stability insights .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with IC₅₀ calculations .
  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

  • Methodological Answer :
  • Substituent Variation : Replace 2-methylphenyl with electron-withdrawing (e.g., -CF₃, -NO₂) or bulky groups (e.g., 4-fluorobenzyl) to modulate electronic and steric effects .
  • Core Modification : Compare thiadiazole with oxadiazole or triazole analogs to assess heterocycle impact on target binding .
  • Bioassay Correlation : Use regression models to link substituent properties (Hammett σ, logP) with IC₅₀ values .

Q. How can contradictions in enzyme inhibition data (e.g., COX-2 vs. HDAC) be resolved?

  • Methodological Answer :
  • Assay Validation : Replicate studies under standardized conditions (pH, temperature, cofactors) .
  • Target Profiling : Use computational docking (AutoDock Vina) to predict binding modes. For example, thiadiazole may interact with COX-2 via hydrophobic pockets, while naphthalene engages HDAC catalytic sites .
  • Metabolite Analysis : LC-MS to identify active metabolites that may contribute to off-target effects .

Q. What strategies address crystallographic disorder or twinning in structural determination?

  • Methodological Answer :
  • Data Collection : High-resolution (<1.0 Å) datasets reduce model ambiguity. Use synchrotron sources for weak diffraction .
  • Refinement : SHELXL’s TWIN/BASF commands for twinned crystals. Partial occupancy assignment for disordered methylphenyl groups .

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